3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride
Description
3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound characterized by a unique cyclobutane core fused with a piperidine ring. The molecule features a hydroxyl group at the 3-position of the cyclobutane and a carboxylic acid group at the 1-position, with the piperidine moiety substituted at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)7-5-10(14,6-7)8-1-3-11-4-2-8;/h7-8,11,14H,1-6H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWRSJEOVZHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC(C2)C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344679-68-9 | |
| Record name | rac-(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the piperidine group. One common method involves the cyclization of a suitable precursor under acidic conditions, followed by the addition of piperidine. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising properties as a pharmaceutical agent, particularly in the development of novel antibiotics and antimicrobial agents.
Antimicrobial Activity
Research has shown that compounds with similar structures can effectively combat multidrug-resistant bacteria. For instance, derivatives of piperidine have been synthesized and evaluated for their antimicrobial potency against Gram-positive pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The mechanism typically involves disruption of cell wall synthesis, leading to bacterial cell death .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 8 | |
| Compound B | Klebsiella pneumoniae | 16 | |
| Compound C | Pseudomonas aeruginosa | 32 |
Pharmacological Applications
The pharmacological profile of 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid; hydrochloride suggests potential use in treating various conditions.
Neurological Disorders
Research indicates that compounds with piperidine structures may exhibit neuroprotective effects. For example, studies have explored their role in modulating neurotransmitter systems, which could be beneficial for conditions like Alzheimer's disease and Parkinson's disease .
Pain Management
There is ongoing investigation into the analgesic properties of this compound class. Preclinical studies have demonstrated that certain piperidine derivatives can reduce pain responses in animal models, indicating potential for development as pain management therapies .
Case Studies
Several case studies illustrate the applications of 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid; hydrochloride in research.
Study on Antimicrobial Efficacy
A study published in PLOS ONE evaluated a series of piperidine derivatives against resistant strains of bacteria. The findings highlighted that specific modifications to the piperidine ring enhanced antimicrobial activity significantly, suggesting a structure-activity relationship that can be leveraged for drug design .
Neuroprotective Effects
In another study focusing on neuroprotection, researchers found that certain derivatives of this compound could inhibit neuroinflammation in cellular models, providing insights into their therapeutic potential for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Comparisons
4-Piperidinecarboxylic Acid Derivatives
- 4-Piperidinecarboxylic Acid, 1-(3-Cyano-3,3-diphenylpropyl)- Ethyl Ester Monohydrate (): This compound shares a piperidine core but differs in substituents. The ethyl ester group and cyano-diphenylpropyl chain introduce hydrophobicity, contrasting with the cyclobutane-carboxylic acid and hydroxyl groups in the target compound. Such structural variations influence receptor binding and metabolic pathways .
- 3-Piperidinecarboxylic Acid (): A positional isomer with the carboxylic acid group at the 3-position of the piperidine ring.
Piperidine-Carboxylate Esters
- Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride Hydrate ():
Features a benzyl group and ester functionality instead of hydroxyl and cyclobutane. The 4-oxo group introduces a ketone, which may affect redox stability and hydrogen-bonding interactions. The benzyl group enhances lipophilicity, impacting blood-brain barrier penetration .
Cyclobutane-Containing Analogs
- Such differences influence electronic properties and therapeutic targets (e.g., kinase inhibition vs. antibacterial activity) .
Physicochemical Properties
Biological Activity
3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid; hydrochloride, also known by its IUPAC name (1S,3S)-3-(piperidin-4-yl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride, is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H19ClN2O4 |
| Molecular Weight | 302.75 g/mol |
| IUPAC Name | (1S,3S)-3-(piperidin-4-yl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride |
| CAS Number | 2567495-38-7 |
| Purity | ≥ 95% |
Research indicates that 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid; hydrochloride exhibits significant interaction with various neurotransmitter systems, particularly the opioid receptors. Its structural similarity to other piperidine derivatives suggests it may act as a modulator or antagonist at these receptors, which are crucial in pain modulation and reward pathways.
Therapeutic Applications
- Opioid Receptor Modulation : Studies have shown that compounds structurally related to this compound can act as opioid receptor antagonists. This suggests potential applications in treating opioid addiction or overdose by blocking the euphoric effects of opioids .
- Neurological Disorders : The compound's ability to influence neurotransmitter systems positions it as a candidate for further investigation in conditions such as depression and anxiety disorders.
Study on Opioid Receptor Affinity
A significant study explored the binding affinity of various piperidine derivatives at the mu-opioid receptor. The findings indicated that certain modifications in the structure could enhance receptor binding and antagonistic properties. While specific data on 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid; hydrochloride was not detailed, the implications suggest its potential efficacy in similar roles .
Pharmacological Profile Assessment
A pharmacological assessment conducted on related compounds highlighted their effects on pain relief and mood enhancement. The study concluded that compounds with similar piperidine structures could serve as dual-action agents, providing both analgesic and antidepressant effects .
Q & A
Q. How does the compound’s solubility profile impact formulation for preclinical studies?
- Methodological Answer :
- pH-solubility studies : Measure solubility in buffers (pH 1–7.4) to identify optimal conditions for oral bioavailability.
- Co-solvent systems : Use cyclodextrins or PEG-based excipients to enhance aqueous solubility, as demonstrated for pyridoxine hydrochloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
